molecular formula C8H12O2 B1345672 1,4-Dioxaspiro[4.5]dec-7-ene CAS No. 7092-24-2

1,4-Dioxaspiro[4.5]dec-7-ene

Cat. No. B1345672
CAS RN: 7092-24-2
M. Wt: 140.18 g/mol
InChI Key: AHIKUUYIVLCZGL-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-ene is a compound that belongs to the class of organic chemicals known as spiro compounds, which are characterized by a bicyclic structure with one or more atoms shared between the rings. The compound has been studied for its potential use in various applications, including as a synthetic intermediate in pharmaceuticals, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene and its derivatives has been explored through various methods. One approach involves the use of focused microwave irradiation (MWI) to synthesize novel diazaspirodecanes, which are structurally related to 1,4-Dioxaspiro[4.5]dec-7-ene, in solvent-free conditions using p-toluenesulfonic acid as a catalyst . Another method includes the alkylation of pyrrolidine enamine intermediates to produce 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are also structurally related . Additionally, stereoisomers of dioxaspirodecanes have been synthesized from natural starting materials such as ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step . A one-step synthesis from β-phenylsulfonyl dihydrofurans and γ-lactones has also been reported, showcasing high stereoselectivity .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]dec-7-ene and its analogs is characterized by the presence of a spiroketal core, which is a structural motif found in many natural products. The synthesis of these compounds often involves the formation of this spiroketal ring system, which can be achieved through various cyclization reactions. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and physical properties .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions due to its bifunctional nature. For instance, it can be synthesized via selective deketalization in acidic solution . The compound and its derivatives can also participate in spirocyclization reactions, as demonstrated in the synthesis of 1,7-dioxaspiro[4.5]decanes from a 3-methylidenepentane-1,5-dianion synthon . Furthermore, the presence of functional groups such as triazole, piperidine, and sulfonamide in some derivatives allows for additional chemical transformations and the exploration of antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxaspiro[4.5]dec-7-ene derivatives are influenced by their molecular structure. These properties include melting points, solubility, and reactivity, which are important for their potential applications. The compounds have been characterized using various spectroscopic techniques such as MS, FT-IR, 1H NMR, 13C NMR, and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . The synthesis of these compounds often aims to optimize yields, reaction times, and selectivity by adjusting reaction conditions such as temperature, solvent, and catalyst choice .

Scientific Research Applications

Synthetic Intermediate in Organic Chemicals

1,4-Dioxaspiro[4.5]dec-7-ene serves as a significant bifunctional synthetic intermediate in the production of various organic chemicals. Its applications extend to the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrated its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, highlighting the efficiency of the process and the high yield of the product (Zhang Feng-bao, 2006).

In Synthesis of Spirocyclic Compounds

1,4-Dioxaspiro[4.5]dec-7-ene is instrumental in the synthesis of various spirocyclic compounds. For instance, it is used in the synthesis of 1,7-Dioxaspiro[5.5]undec-4-enes and 1,6-Dioxaspiro[4.5]dec-3-enes through acid-catalyzed ring closure of methoxyallenes (P. Kocieński & R. Whitby, 1991).

In Pharmacological Research

While direct information on pharmacological applications of 1,4-Dioxaspiro[4.5]dec-7-ene was limited, closely related compounds, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, have been synthesized and evaluated for dopamine agonist activity, indicating a potential research area for related compounds (A. Brubaker & M. Colley, 1986).

In Organic Synthesis Processes

1,4-Dioxaspiro[4.5dec-7-ene is utilized in various organic synthesis processes, such as dichlorovinylation of enolates. This compound is a key intermediate in producing derivatives that have applications in different chemical syntheses (A. Kende & P. Fludzinski, 2003).

In Tandem Prins Cyclization

1,4-Dioxaspiro[4.5]dec-7-ene derivatives are synthesized using tandem Prins cyclization methods. This process is notable for its efficiency, offering good yields with diverse substitution patterns, which are significant for chemical synthesis and pharmaceutical research (L. M. Reddy et al., 2018).

In Chemical Communication Studies

Compounds structurally similar to 1,4-Dioxaspiro[4.5]dec-7-ene, like E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, have been identified in biological studies, such as in the chemical communication of certain insect species. This suggests potential research applications in entomology and ecology (U. Kohnle et al., 1992).

In Synthesis of Spiroheterocycles

1,4-Dioxaspiro[4.5]dec-7-ene and its derivatives have been used in the synthesis of new spiroheterocycles. These compounds, featuring 1,2,4-triazole, piperidine, and sulfonamide moieties, have shown significant antimicrobial activity, indicating their potential in medicinal chemistry research (H. M. Dalloul et al., 2016).

Safety And Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKUUYIVLCZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221150
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]dec-7-ene

CAS RN

7092-24-2
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.50 g (20 mmoles) of 4-morpholino-3-cyclohexene-1-one ethylene ketal in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at room temperature. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to room temperature to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane solution is dried and the pentane is evaporated under reduced pressure (20 Torr). The residue is purified by distillation to give 2.10 g (75 percent yield based on 4-morpholino-3-cyclohexene-1-one ethylene ketal) of 3-cyclohexene-1-one ethylene ketal, boiling point, 82° C.-84° C. at 20 Torr.
Quantity
4.5 g
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reactant
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[Compound]
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2.44 g
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
YJ Wu - 1991 - research.library.mun.ca
Kuwajima et al. reported that the Lewis acid-catalysed reaction of a ketal with 1,2-bis(trimethylsiloxy)cyclobutene (109) followed by rearrangement of the resulting cyclobutanone …
Number of citations: 4 research.library.mun.ca
G Alagona, C Ghio - The Journal of Physical Chemistry A, 2015 - ACS Publications
Ketal-masked β-isophorone (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene) is an interesting case study of Rh-catalyzed hydroformylations not only for the competition between secondary …
Number of citations: 4 pubs.acs.org
Z Huang, RB Williams, M O'Neil-Johnson… - The Journal of …, 2017 - ACS Publications
The first total synthesis of bifidenone, a novel natural tubulin polymerization inhibitor, has been achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one…
Number of citations: 5 pubs.acs.org
A Ashimori, B Bachand, LE Overman… - Journal of the American …, 1998 - ACS Publications
The effect of chiral diphosphine structure, method of catalyst generation, reaction solvent, and HI scavenger on the formation of enantioenriched 3,3-disubstituted 2-oxindole 5 from …
Number of citations: 331 pubs.acs.org
N Mitschke, J Christoffers… - European Journal of …, 2020 - Wiley Online Library
Regiospecifically trideuterated (2,6,6‐ 2 H 3 )‐α‐terpinene was prepared in six steps and with a deuterium incorporation of >99 % in 24 % yield from 1,4‐cyclohexanedione …
D Kiely, PJ Guiry - Journal of organometallic chemistry, 2003 - Elsevier
The synthesis of two novel cyclisation substrates for the asymmetric intramolecular Heck reaction is reported. Their cyclisation, in addition to a known substrate for cis-decalin formation, …
Number of citations: 33 www.sciencedirect.com
N Ito, T Etoh, H Hagiwara, M Kato - Journal of the Chemical Society …, 1997 - pubs.rsc.org
Synthesis of 4-alkylidene-3,5,5-trimethylcyclohex-2-enones 7 has been achieved utilising 1,4-conjugate dehydrobromination of allylic bromides 5 as a key step. This chemical …
Number of citations: 23 pubs.rsc.org
JD Burch, K Barrett, Y Chen, J DeVoss… - Journal of Medicinal …, 2015 - ACS Publications
The medicinal chemistry community has directed considerable efforts toward the discovery of selective inhibitors of interleukin-2 inducible T-cell kinase (ITK), given its role in T-cell …
Number of citations: 35 pubs.acs.org
JD Surmatis, A Walser, J Gibas… - The Journal of Organic …, 1970 - ACS Publications
The zinc chloride catalyzed condensation of mesityl oxide with ethyl acetoacetate resultedin the formation of two structural isomers: 3, 5, 5-trimethyl-2-cyclohexen-l-one-4-carboxylic …
Number of citations: 41 pubs.acs.org
MC Carreño, S García‐Cerrada… - Chemistry–A European …, 2003 - Wiley Online Library
The reaction of 1,4‐divinyl‐1,3‐cyclohexadiene, 5,8‐dimethoxy‐ or tert‐butyldimethylsilyloxy‐3‐vinyl‐1,2‐dihydrophenanthrene or 6‐vinyl‐7,8‐dihydro‐1,4‐phenanthrenequinone with …

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